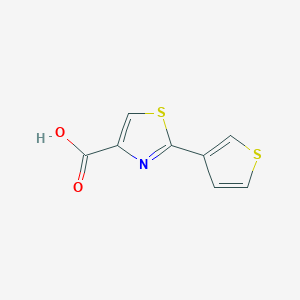

![molecular formula C9H8N2O B2549654 4-甲基吡唑并[1,5-a]吡啶-3-甲醛 CAS No. 82819-04-3](/img/structure/B2549654.png)

4-甲基吡唑并[1,5-a]吡啶-3-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 4-Methylpyrazolo[1,5-a]pyridine-3-carbaldehyde is a derivative of the pyrazolo[1,5-a]pyridine family, which is a class of heterocyclic aromatic organic compounds. These compounds are of interest due to their potential biological activities and their use as building blocks in organic synthesis.

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyridine derivatives can be achieved through various methods. For instance, the Sonogashira-type reactions with 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes have been used to produce 5-alkynyl-1H-pyrazole-4-carbaldehydes, which can be further transformed into 1-phenylpyrazolo[4,3-c]pyridines through microwave-assisted reactions with tert-butylamine . Additionally, Friedländer condensation of 5-aminopyrazole-4-carbaldehydes with α-methylene ketones has been employed to synthesize pyrazolo[3,4-b]pyridines . N-BOC-4-aminopyrazole-5-carbaldehydes have also been used in the synthesis of pyrazolo[4,3-b]pyridines by reacting with ketones containing methylene groups .

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyridine derivatives can be complex, with various substituents influencing the properties of the compound. For example, the introduction of different ester groups at the carboxylic acid position can significantly affect the binding affinity of the compounds to adenosine receptors . The presence of substituents such as chlorine, bromine, methoxy, and nitro groups can also influence the crystallization and hydrogen-bonded assembly of these molecules .

Chemical Reactions Analysis

Pyrazolo[1,5-a]pyridine derivatives can undergo a range of chemical reactions. For instance, they can be used as precursors for the synthesis of novel pyrazolo[4,5,1-ij][1,6]naphthyridines and pyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidines through reactions with aldehydes, aryldiazonium chlorides, chalcones, and enaminones . Methylation reactions have also been reported to produce 1-methyl-3-phenylpyrazolo[4,3-b]pyridines, which can be optimized to yield potent corticotropin-releasing factor type-1 antagonists .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyridine derivatives are influenced by their molecular structure. The introduction of various substituents can alter properties such as solubility, crystallinity, and biological activity. For example, the presence of polar groups like methoxy or hydroxy has been found to enhance the activity of CRF(1) antagonists . The hydrogen-bonded assembly of these compounds can lead to different crystal structures, which is important for understanding their solid-state properties .

科学研究应用

新衍生物的合成

已经在各种合成过程中探索了4-甲基吡唑并[1,5-a]吡啶-3-甲醛及其衍生物。例如,使用生物等构效关系策略合成新的4-芳基腙衍生物,展示了镇痛性能力(Gaston et al., 1996)。同样,该化合物被用作Sonogashira型反应中的前体,用于创建吡唑并[4,3-c]吡啶,展示了其在构建复杂分子结构中的实用性 (Vilkauskaitė等,2011)。

抗菌活性

研究还集中在吡唑吡啶衍生物的抗菌性能上。在一项研究中,某些吡唑吡啶表现出对各种细菌菌株的中等至良好的抗菌活性,强调了它们在抗菌应用中的潜力(Panda et al., 2011)。

结构分析和分子组装

对吡唑吡啶衍生物进行了详细的结构分析,包括4-甲基吡唑并[1,5-a]吡啶-3-甲醛,以了解它们的分子组装。研究表明了各种类型的氢键结构,从简单的链到复杂的片状,突显了该化合物多样的结构能力(Quiroga et al., 2012)。

反应和合成技术

进一步的研究探讨了涉及吡唑吡啶衍生物的各种反应和合成技术。例如,应用Friedländer合成技术创建多样的吡唑吡啶衍生物,有助于杂环化学领域的发展,并扩大了潜在应用范围 (Jachak等,2005)。

生物医学研究

在生物医学研究中,已经研究了4-甲基吡唑并[1,5-a]吡啶-3-甲醛的某些衍生物作为A1腺苷受体的抑制剂的潜力。这些研究突显了该化合物在新治疗剂开发中的相关性(Manetti et al., 2005)。

属性

IUPAC Name |

4-methylpyrazolo[1,5-a]pyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-7-3-2-4-11-9(7)8(6-12)5-10-11/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFVVSFBIAKPPEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=C(C=N2)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylpyrazolo[1,5-a]pyridine-3-carbaldehyde | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)thiophene-2-sulfonamide](/img/structure/B2549575.png)

![3-[(2-Chlorophenyl)methyl]azetidine hydrochloride](/img/structure/B2549576.png)

![4-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2549580.png)

![Tert-butyl 7-sulfanyl-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2549581.png)

![1-ethyl-3-propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2549582.png)

![[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2549583.png)

![(Z)-4-(N-ethyl-N-phenylsulfamoyl)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2549584.png)

![N-[(3-Methoxy-6-methylpyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2549589.png)

![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}cyclohexanecarboxamide](/img/structure/B2549592.png)